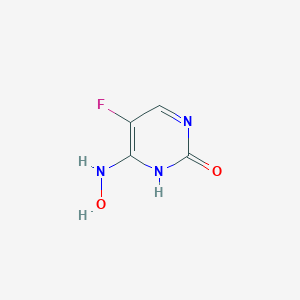

5-Fluoro-N-hydroxycytosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Fluoro-N-hydroxycytosine, also known as this compound, is a useful research compound. Its molecular formula is C4H4FN3O2 and its molecular weight is 145.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Cytosine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Applications

Mechanism of Action

5-Fluoro-N-hydroxycytosine has demonstrated promising anticancer properties through several mechanisms:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, particularly in breast cancer models (MCF-7), which is crucial for effective cancer treatment .

- Cell Cycle Arrest : It disrupts the cell cycle at the S phase, inhibiting DNA synthesis and ultimately leading to cell death .

In Vivo Studies

In animal models, this compound exhibited significant tumor growth inhibition. For instance, studies reported tumor growth inhibition rates of up to 60% at doses of 20 mg/kg in xenograft models, indicating its potential as a therapeutic agent against various malignancies .

Antimicrobial Activity

Recent research has explored the antimicrobial efficacy of this compound against resistant bacterial strains. In vitro studies indicated effective inhibition of growth in multi-drug resistant strains, suggesting its potential as an alternative treatment option for infections caused by resistant pathogens .

Biochemical Applications

DNA Interaction Studies

this compound serves as a valuable tool for studying DNA interactions and modifications. It acts as a substrate for DNA methyltransferases, influencing the methylation status of DNA and potentially reactivating tumor suppressor genes. This property is particularly relevant in understanding epigenetic regulation in cancer .

Case Studies

- Case Study on Cancer Treatment

- Case Study on Infection Control

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with other fluorinated compounds is presented below:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Effective | Induces apoptosis; disrupts cell cycle |

| 5-Fluorouracil | High | Moderate | Inhibits thymidylate synthase |

| 5-Fluorocytosine | Moderate | Limited | Methylation interference |

化学反应分析

Tautomerism and Reactivity

The C5 fluorine atom enhances the electron-withdrawing nature of the pyrimidine ring, influencing tautomeric equilibria and hydrogen-bonding patterns:

-

Imino-syn tautomer : Stabilized by a N3–O hydrogen bond, critical for interactions with DNA polymerases .

-

Amino tautomer : Becomes significant in polar solvents (e.g., water), altering base-pairing specificity .

In biochemical contexts, 5-FNHC acts as a subversive substrate for enzymes like cytosine deaminase, leading to the formation of 5-fluorouracil (5-FU)—a potent inhibitor of thymidylate synthase .

DNA Polymerase Misincorporation

RB69 DNA polymerase studies show 5-FNHC’s miscoding potential:

-

dAMP Misincorporation : 5-FNHC templates dAMP insertion 5× more efficiently than unmodified cytosine, with a k<sub>obs</sub> of 0.12 s<sup>−1</sup> vs. 0.024 s<sup>−1</sup> .

-

Structural Basis : X-ray crystallography (PDB: 3TAE) reveals that dAMP pairing disrupts template stacking, mimicking abasic site replication .

| Template | dAMP Incorporation Efficiency (k<sub>obs</sub>, s<sup>−1</sup>) |

|---|---|

| 5-FNHC | 0.12 |

| Cytosine | 0.024 |

| 5-Methylcytosine | 0.018 |

Enzymatic Activation

In fungal cells, 5-FNHC is transported via cytosine permeases (Fcy2p homologs) and metabolized to 5-FU by cytosine deaminase (Fcy1p). This disrupts RNA/DNA synthesis via:

Stability Under Aqueous Conditions

5-FNHC demonstrates enhanced stability in water compared to organic solvents:

属性

CAS 编号 |

18014-44-3 |

|---|---|

分子式 |

C4H4FN3O2 |

分子量 |

145.09 g/mol |

IUPAC 名称 |

5-fluoro-6-(hydroxyamino)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C4H4FN3O2/c5-2-1-6-4(9)7-3(2)8-10/h1,10H,(H2,6,7,8,9) |

InChI 键 |

AGMXBUQUJJTPLT-UHFFFAOYSA-N |

SMILES |

C1=NC(=O)NC(=C1F)NO |

规范 SMILES |

C1=NC(=O)NC(=C1F)NO |

Key on ui other cas no. |

18014-44-3 |

同义词 |

N(4)-hydroxy-5-fluorocytosine N(4)-OH-5-FC N(4)-OH-5-fluoro-C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。